molecular formula C21H14N2O4S B15040044 3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B15040044
M. Wt: 390.4 g/mol
InChI Key: XPTKJDQWLKNSED-LDADJPATSA-N
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Description

3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a thiazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and the benzoic acid group. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the thiazole-furan intermediate with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or furan derivatives.

Scientific Research Applications

3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid is unique due to its combination of a thiazole ring, a furan ring, and a benzoic acid moiety. This structure provides a distinct set of chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H14N2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

3-[5-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H14N2O4S/c24-19-18(28-21(23-19)22-15-7-2-1-3-8-15)12-16-9-10-17(27-16)13-5-4-6-14(11-13)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12+

InChI Key

XPTKJDQWLKNSED-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2

Origin of Product

United States

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